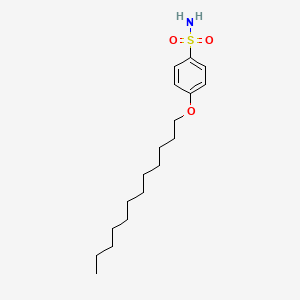

4-(Dodecyloxy)benzene-1-sulfonamide

Description

Properties

CAS No. |

117490-80-9 |

|---|---|

Molecular Formula |

C18H31NO3S |

Molecular Weight |

341.5 g/mol |

IUPAC Name |

4-dodecoxybenzenesulfonamide |

InChI |

InChI=1S/C18H31NO3S/c1-2-3-4-5-6-7-8-9-10-11-16-22-17-12-14-18(15-13-17)23(19,20)21/h12-15H,2-11,16H2,1H3,(H2,19,20,21) |

InChI Key |

ZPOGLINFVDQHBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 4 Dodecyloxy Benzene 1 Sulfonamide

Retrosynthetic Analysis and Precursor Selection for 4-(Dodecyloxy)benzene-1-sulfonamide Synthesis

A retrosynthetic approach to 4-(dodecyloxy)benzene-1-sulfonamide logically disconnects the molecule into two primary building blocks: the dodecyloxybenzene intermediate and the sulfonamide moiety. This analysis guides the selection of appropriate starting materials and the sequence of reactions.

Synthetic Routes to Dodecyloxybenzene Intermediates

The formation of the dodecyloxybenzene core typically begins with a commercially available phenol derivative. A common and efficient method for this transformation is the Williamson ether synthesis. This reaction involves the alkylation of a phenoxide ion with an alkyl halide.

In a typical procedure, a suitable starting material such as ethyl 4-hydroxybenzoate is deprotonated with a base, commonly potassium carbonate, in a polar aprotic solvent like 2-butanone. The resulting phenoxide then undergoes a nucleophilic substitution reaction with 1-bromododecane. The reaction mixture is heated under reflux for an extended period, often 24 hours, to ensure complete conversion. Following the alkylation, the ester group can be hydrolyzed, for instance, with a strong base like sodium hydroxide in ethanol, to yield 4-(dodecyloxy)benzoic acid if that is the desired intermediate. nih.gov For the synthesis of dodecyloxybenzene itself, phenol would be the starting material, and the subsequent hydrolysis step would not be necessary.

Table 1: Key Reagents for Dodecyloxybenzene Synthesis

| Reagent | Role |

| Ethyl 4-hydroxybenzoate | Starting material (phenol source) |

| 1-Bromododecane | Alkylating agent |

| Potassium Carbonate | Base |

| 2-Butanone | Solvent |

Introduction of the Sulfonamide Moiety onto the Benzene (B151609) Ring

The introduction of the sulfonamide group onto the aromatic ring is a critical step and is generally achieved through a two-step sequence: chlorosulfonation followed by amidation.

Chlorosulfonation: Dodecyloxybenzene is treated with a strong sulfonating agent, most commonly chlorosulfonic acid (HSO₃Cl). This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the benzene ring. The alkoxy group is an ortho-, para-director, and due to steric hindrance from the long dodecyl chain, the para-substituted product, 4-(dodecyloxy)benzenesulfonyl chloride, is the major product. The reaction is typically carried out in an inert solvent and at controlled temperatures to minimize side reactions.

Amidation: The resulting 4-(dodecyloxy)benzenesulfonyl chloride is then reacted with an amine source to form the sulfonamide. For the synthesis of the primary sulfonamide, concentrated ammonia or ammonium hydroxide is used. The reaction is a nucleophilic acyl substitution where the nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. docbrown.infolibretexts.orgchemguide.co.ukchemguide.co.uk The reaction with concentrated ammonia solution is often vigorous and produces a mixture of the sulfonamide and ammonium chloride. chemguide.co.uk

An alternative approach involves the use of sulfur trioxide (SO₃) for sulfonation, which forms the sulfonic acid. chemguide.co.uk This can then be converted to the sulfonyl chloride before amidation.

Optimization of Reaction Conditions and Yield Enhancement for 4-(Dodecyloxy)benzene-1-sulfonamide

The efficiency of the synthesis of 4-(dodecyloxy)benzene-1-sulfonamide is highly dependent on the careful control of reaction parameters. Optimization of these conditions is crucial for maximizing the yield and purity of the final product.

Catalytic Systems and Solvent Effects

While the chlorosulfonation of activated aromatic rings like dodecyloxybenzene with chlorosulfonic acid is often rapid and does not strictly require a catalyst, the choice of solvent can significantly influence the reaction outcome. Inert solvents such as dichloromethane or chloroform are commonly employed to control the reaction rate and temperature. The use of a solvent also aids in the manageability of the reaction mixture, which can become viscous.

In the amidation step, the choice of solvent and base is important. The reaction of the sulfonyl chloride with ammonia is typically carried out in a solvent in which the reactants are soluble. The presence of a base, such as sodium carbonate or pyridine, can be used to neutralize the hydrogen chloride gas that is formed during the reaction, driving the equilibrium towards the product. nih.gov

Temperature and Pressure Dependencies

Temperature control is critical in both the chlorosulfonation and amidation steps. The reaction of dodecyloxybenzene with chlorosulfonic acid is highly exothermic, and maintaining a low temperature is necessary to prevent side reactions and degradation of the starting material.

Similarly, the amidation of 4-(dodecyloxy)benzenesulfonyl chloride is also typically performed at controlled, often low, temperatures to manage the exothermic nature of the reaction and to prevent the formation of byproducts. While these reactions are generally conducted at atmospheric pressure, in some industrial processes, pressure might be controlled to manage the evolution of gaseous byproducts like hydrogen chloride.

Synthesis of Analogues and Derivatives of 4-(Dodecyloxy)benzene-1-sulfonamide

The versatile nature of the synthetic route allows for the preparation of a wide range of analogues and derivatives of 4-(dodecyloxy)benzene-1-sulfonamide. These modifications can be introduced at either the alkoxy chain or the sulfonamide nitrogen.

Modification of the Alkoxy Chain: By starting with different alkyl halides in the Williamson ether synthesis, a series of 4-(alkoxy)benzene-1-sulfonamides with varying chain lengths can be synthesized. This allows for the systematic investigation of how the lipophilicity of the molecule influences its properties.

N-Substituted Derivatives: The sulfonamide nitrogen can be functionalized by reacting 4-(dodecyloxy)benzenesulfonyl chloride with primary or secondary amines instead of ammonia. This leads to the formation of N-alkyl or N,N-dialkyl sulfonamides. nsf.gov For example, reaction with a primary amine (R-NH₂) would yield an N-alkyl-4-(dodecyloxy)benzene-1-sulfonamide. This approach is widely used in the synthesis of various sulfonamide-containing compounds. nih.govnih.gov

Table 2: Examples of Potential Analogues and Derivatives

| Starting Amine | Resulting Derivative |

| Methylamine | N-Methyl-4-(dodecyloxy)benzene-1-sulfonamide |

| Diethylamine | N,N-Diethyl-4-(dodecyloxy)benzene-1-sulfonamide |

| Aniline | N-Phenyl-4-(dodecyloxy)benzene-1-sulfonamide |

The synthesis of these derivatives follows a similar nucleophilic substitution mechanism as the formation of the primary sulfonamide. The choice of amine and reaction conditions can be tailored to achieve the desired N-substituted product.

Modifications of the Alkoxy Chain

The dodecyloxy chain, a significant contributor to the molecule's lipophilicity, can be subjected to specific chemical modifications, primarily involving its cleavage to be replaced by other functional groups.

One of the fundamental transformations of the alkoxy chain is its cleavage to yield the corresponding phenol. This is typically achieved through ether cleavage reactions. For instance, treatment with strong acids like hydrobromic acid (HBr) or boron tribromide (BBr₃) can effectively cleave the ether linkage. The reaction with BBr₃ is particularly effective for the dealkylation of aryl alkyl ethers.

Oxidative cleavage presents an alternative route. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are known to selectively cleave certain types of ethers, particularly p-methoxybenzyl (PMB) ethers kiesslinglab.com. While the dodecyl group is not a PMB group, this highlights the potential for oxidative methods in specific contexts.

Another approach involves the use of a polymer-supported sulfonamide in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH), which has been shown to be effective for the cleavage of p-methoxybenzyl ethers kiesslinglab.com. This method offers the advantage of easier purification by using a solid-supported reagent.

The resulting phenol from these cleavage reactions serves as a versatile intermediate for the introduction of new alkoxy chains with varying lengths or functional groups, thereby allowing for the systematic modification of the molecule's hydrophobic character.

Table 1: Representative Methods for Alkoxy Chain Cleavage

| Reagent | Reaction Conditions | Product | Notes |

|---|---|---|---|

| Boron tribromide (BBr₃) | In an inert solvent like dichloromethane (CH₂Cl₂) at low temperatures. | 4-Hydroxybenzene-1-sulfonamide | A widely used and effective method for cleaving aryl alkyl ethers. |

| Hydrobromic acid (HBr) | Refluxing in concentrated HBr. | 4-Hydroxybenzene-1-sulfonamide | A classic method, though it may require harsh conditions. |

| Polymer-supported sulfonamide / TfOH | Catalytic trifluoromethanesulfonic acid in a suitable solvent like dioxane. kiesslinglab.com | 4-Hydroxybenzene-1-sulfonamide | Offers simplified purification by filtering off the resin. kiesslinglab.com |

Derivatization of the Sulfonamide Nitrogen

The sulfonamide nitrogen atom possesses a reactive proton that can be substituted, allowing for a variety of derivatization reactions. These modifications can significantly alter the electronic and steric properties of the sulfonamide group.

N-Alkylation: The sulfonamide nitrogen can be alkylated using various alkylating agents. This reaction is typically carried out in the presence of a base to deprotonate the sulfonamide first, making it a more potent nucleophile. For instance, the use of benzylic alcohols in the presence of an iron(II) chloride/potassium carbonate catalyst system has been reported for the N-alkylation of sulfonamides ionike.com. This "borrowing hydrogen" methodology is an environmentally benign approach as it generates water as the primary byproduct ionike.com. Copper-catalyzed N-alkylation reactions have also been developed ionike.com.

N-Acylation: Acylation of the sulfonamide nitrogen introduces an acyl group, forming an N-acylsulfonamide. This can be achieved using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. A notable method involves the use of N-acylbenzotriazoles, which react with sulfonamides in the presence of sodium hydride (NaH) to produce N-acylsulfonamides in high yields epa.govresearchgate.net. This method is advantageous as it allows for the use of N-acylbenzotriazoles for which the corresponding acid chlorides are not readily accessible epa.govresearchgate.net.

Table 2: Examples of Sulfonamide Nitrogen Derivatization

| Reaction Type | Reagents | Product Type | Key Features |

|---|---|---|---|

| N-Alkylation | Benzylic alcohol, FeCl₂/K₂CO₃ ionike.com | N-Alkyl-4-(dodecyloxy)benzene-1-sulfonamide | Utilizes a "borrowing hydrogen" mechanism, offering a green synthetic route. ionike.com |

| N-Acylation | N-Acylbenzotriazole, NaH epa.govresearchgate.net | N-Acyl-4-(dodecyloxy)benzene-1-sulfonamide | High yields and applicable to a wide range of acyl groups. epa.govresearchgate.net |

Substitutions on the Benzene Core

The benzene ring of 4-(dodecyloxy)benzene-1-sulfonamide is another key site for chemical modification through electrophilic aromatic substitution reactions. The regioselectivity of these substitutions is governed by the directing effects of the existing substituents: the dodecyloxy group and the sulfonamide group.

The alkoxy (-OR) group is an activating group and an ortho, para-director due to its ability to donate electron density to the benzene ring through resonance organicchemistrytutor.comshaalaa.com. Conversely, the sulfonamide (-SO₂NH₂) group is a deactivating group and a meta-director because of the electron-withdrawing nature of the sulfonyl group. In the case of 4-(dodecyloxy)benzene-1-sulfonamide, the powerful activating and ortho, para-directing effect of the dodecyloxy group at position 4 will dominate, directing incoming electrophiles to the positions ortho to it (positions 2 and 6) and para to it (a position already occupied by the sulfonamide group). Therefore, electrophilic substitution is expected to occur primarily at the 2- and 6-positions of the benzene ring.

Halogenation: Halogenation, such as bromination or chlorination, can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). Given the activating nature of the alkoxy group, these reactions are expected to proceed readily to yield 2-halo- and/or 2,6-dihalo-4-(dodecyloxy)benzene-1-sulfonamide derivatives.

Nitration: Nitration can be accomplished using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the electrophile. This reaction would be expected to yield 2-nitro-4-(dodecyloxy)benzene-1-sulfonamide. A documented example of a similar transformation is the nitration of a related benzenesulfonamide (B165840) derivative, leading to the introduction of a nitro group on the benzene ring epa.gov.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 2-Bromo-4-(dodecyloxy)benzene-1-sulfonamide | The strongly activating and ortho, para-directing dodecyloxy group directs the incoming electrophile. |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-(dodecyloxy)benzene-1-sulfonamide | The dodecyloxy group directs the nitronium ion to the ortho position. |

Purity Assessment and Scale-Up Considerations

The successful synthesis and application of 4-(dodecyloxy)benzene-1-sulfonamide and its derivatives rely on robust methods for purity assessment and careful consideration of challenges associated with scaling up the synthesis.

Purity Assessment: The purity of sulfonamides is commonly determined using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a widely employed method for the analysis of sulfonamides researchgate.netnih.gov. Various detectors, such as UV-Vis or fluorescence detectors, can be used for quantification nih.govmdpi.com. For instance, HPLC with fluorescence detection (HPLC-FLD) has been developed for the analysis of sulfonamide residues mdpi.com. Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of sulfonamides, although derivatization might be necessary to increase their volatility researchgate.net. Thin-layer chromatography (TLC) can also be utilized for qualitative analysis and reaction monitoring usda.gov.

Scale-Up Considerations: Scaling up the synthesis of 4-(dodecyloxy)benzene-1-sulfonamide, particularly the sulfonation step, presents several challenges. Aromatic sulfonation is often a highly exothermic reaction, and efficient heat management is crucial to prevent side reactions and ensure safety rscspecialitychemicals.org.uk. The sulfonating agent, such as sulfur trioxide (SO₃) or oleum, is highly reactive and corrosive, requiring specialized handling and equipment rscspecialitychemicals.org.uk. The formation of byproducts, such as sulfones, can also be a concern, especially at elevated temperatures researchgate.net. Achieving a high degree of sulfonation while minimizing side reactions can be challenging, and precise control over reaction parameters is necessary acs.orgmdpi.com. The use of microreactors has been explored as a more sustainable and controlled approach for sulfonation reactions on a larger scale rscspecialitychemicals.org.uk.

Table 4: Methods for Purity Assessment of Sulfonamides

| Technique | Detector | Application |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) researchgate.netnih.gov | UV-Vis, Fluorescence (FLD) nih.govmdpi.com | Quantitative analysis and purity determination. |

| Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.net | Mass Spectrometer | Identification and quantification of volatile derivatives. |

| Thin-Layer Chromatography (TLC) usda.gov | UV light, staining reagents | Qualitative analysis, reaction monitoring. |

Advanced Spectroscopic and Crystallographic Elucidation of 4 Dodecyloxy Benzene 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework.

One-dimensional NMR provides fundamental information about the chemical environment, number, and connectivity of protons and carbon atoms in the molecule. Although a specific, published spectrum for 4-(dodecyloxy)benzene-1-sulfonamide is not available, a highly accurate prediction of the ¹H and ¹³C NMR spectra can be compiled from data on closely related p-alkoxybenzenes, long-chain alkyl ethers, and benzenesulfonamide (B165840) derivatives. rsc.orgscielo.brrsc.orgchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aliphatic dodecyl chain, the aromatic ring, and the sulfonamide group. The aromatic region will display a characteristic AA'BB' system for the 1,4-disubstituted ring. The protons of the sulfonamide group (SO₂NH₂) typically appear as a broad singlet, which is exchangeable with D₂O. chemicalbook.com

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data, showing signals for each unique carbon atom. The long aliphatic chain will produce a series of signals in the upfield region (14-32 ppm). The aromatic region will exhibit four distinct signals due to the molecule's symmetry. rsc.orgrsc.orgchemicalbook.com

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for 4-(Dodecyloxy)benzene-1-sulfonamide

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-a (CH₃) | ~ 0.88 | Triplet (t) | ~ 14.1 |

| H-b (-(CH₂)₉-) | ~ 1.26 | Multiplet (m) | ~ 22.7 - 31.9 |

| H-c (-O-CH₂-CH₂-) | ~ 1.81 | Quintet | ~ 29.3 |

| H-d (-O-CH₂-) | ~ 4.05 | Triplet (t) | ~ 68.7 |

| H-e (Ar-H ortho to O) | ~ 7.00 | Doublet (d) | ~ 115.0 |

| H-f (Ar-H ortho to S) | ~ 7.85 | Doublet (d) | ~ 129.5 |

| H-g (SO₂NH₂) | ~ 7.30 | Broad Singlet (br s) | N/A |

| C-h (Ar-C-S) | N/A | N/A | ~ 132.0 |

| C-i (Ar-C-O) | N/A | N/A | ~ 162.5 |

Note: Data is predicted based on analogous structures. rsc.orgrsc.orgchemicalbook.comchemicalbook.com The exact chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

While specific 2D NMR experimental data for 4-(dodecyloxy)benzene-1-sulfonamide is not publicly available, the expected correlations can be described to illustrate how these techniques would unambiguously confirm its structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two or three bonds.

Expected Correlations: A strong correlation would be observed between the terminal methyl protons (H-a) and the adjacent methylene (B1212753) group. A cascade of correlations would connect all the protons along the dodecyl chain (H-a through H-d). In the aromatic region, a clear cross-peak would be present between the ortho-coupled protons H-e and H-f, confirming their adjacency on the benzene (B151609) ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbon atoms (¹H-¹³C one-bond correlations).

Expected Correlations: Each proton signal from the dodecyl chain (H-a to H-d) and the aromatic ring (H-e, H-f) would show a correlation to its corresponding carbon signal as listed in Table 1. This would definitively assign the carbon resonances for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations), which is critical for connecting different molecular fragments.

Expected Correlations: A key correlation would be seen from the benzylic ether protons (H-d, -O-CH₂-) to the aromatic carbon C-i (Ar-C-O), confirming the attachment of the dodecyl chain to the ring via an ether linkage. Correlations from the aromatic protons H-e and H-f to the other aromatic carbons would confirm the substitution pattern. For instance, proton H-f would show a correlation to the sulfonamide-bearing carbon C-h.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding.

Expected Correlations: A NOESY spectrum would show a cross-peak between the protons of the methylene group attached to the oxygen (H-d) and the adjacent aromatic protons (H-e), providing definitive proof of the ether linkage and the conformation of the chain relative to the ring.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information on the functional groups and molecular vibrations within the compound.

The sulfonamide group (-SO₂NH₂) gives rise to several strong, characteristic absorption bands in the FT-IR spectrum. scielo.brnih.gov The symmetric and asymmetric stretching modes of the S=O bonds are particularly prominent.

Interactive Table 2: Characteristic Vibrational Frequencies of the Sulfonamide Group

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| N-H Stretching | 3370 - 3260 | Typically two bands for the symmetric and asymmetric stretches of the -NH₂ group. nih.gov |

| SO₂ Asymmetric Stretching | 1370 - 1330 | A very strong and characteristic absorption. scielo.br |

| SO₂ Symmetric Stretching | 1170 - 1150 | A strong absorption, often used for identification. scielo.br |

| S-N Stretching | 935 - 875 | Medium intensity band. |

The dodecyloxy chain and the benzene ring contribute additional characteristic peaks to the vibrational spectrum. The long aliphatic chain is identified by its C-H stretching and bending modes, while the p-substituted aromatic ring shows distinct C=C and C-H vibrations.

Interactive Table 3: Vibrational Frequencies of the Aliphatic and Aromatic Moieties

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| Aliphatic C-H Stretching | 2955 - 2850 | Strong bands from CH₃ and CH₂ groups of the dodecyl chain. rsc.org |

| Aromatic C-H Stretching | 3100 - 3000 | Weaker absorptions from the C-H bonds on the benzene ring. |

| Aromatic C=C Stretching | 1600 - 1450 | Multiple bands of varying intensity, characteristic of the benzene ring. |

| Aliphatic C-H Bending | 1470 - 1380 | Scissoring and bending modes for CH₂ and CH₃ groups. |

| Aromatic C-O-C Stretching | 1260 - 1240 | Strong, characteristic asymmetric stretch for the aryl-alkyl ether linkage. |

| Aromatic C-H Out-of-Plane Bending | 850 - 810 | Strong band indicative of 1,4-disubstitution on the benzene ring. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For 4-(dodecyloxy)benzene-1-sulfonamide, the molecular formula is C₁₈H₃₁NO₃S. High-Resolution Mass Spectrometry (HRMS) can determine the mass of the molecular ion with very high precision, allowing for the unambiguous confirmation of its elemental formula. rsc.org

Calculated Molecular Mass:

Molecular Formula: C₁₈H₃₁NO₃S

Average Molecular Weight: 341.51 g/mol

Monoisotopic Mass (for HRMS): 341.20246 Da

The fragmentation of the molecular ion under electron ionization (EI) or electrospray ionization (ESI) conditions would be expected to proceed through several predictable pathways, including cleavage of the long alkyl chain and fragmentation of the sulfonamide moiety.

Interactive Table 4: Predicted Key Fragments in the Mass Spectrum of 4-(Dodecyloxy)benzene-1-sulfonamide

| Predicted m/z | Proposed Fragment Ion Structure/Formula | Fragmentation Pathway |

| 341.2025 | [C₁₈H₃₁NO₃S]⁺˙ | Molecular Ion [M]⁺˙ |

| 173.0531 | [C₈H₉O₃S]⁺˙ | Cleavage of the dodecyl chain (loss of C₁₀H₂₂) |

| 171.0140 | [C₆H₅O₃S]⁺˙ | Benzylic cleavage with McLafferty rearrangement (loss of C₁₂H₂₄) |

| 156.0011 | [C₆H₆NO₂S]⁺ | Loss of the dodecyloxy radical (•OC₁₂H₂₅) |

| 169.1592 | [C₁₂H₂₅]⁺ | Formation of the dodecyl cation |

| 80.9652 | [SO₃H]⁺ | Fragment from the sulfonamide group |

| 79.9568 | [SO₂]⁺˙ | Loss of SO₂ |

Molecular Ion Identification and Fragmentation Pathways

In mass spectrometry analysis, 4-(Dodecyloxy)benzene-1-sulfonamide (Chemical Formula: C₁₈H₃₁NO₃S, Molecular Weight: 357.5 g/mol ) would be identified by its molecular ion peak. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), this would typically be observed as the protonated molecule [M+H]⁺ at m/z 358.5 or other adducts.

The fragmentation of aromatic sulfonamides is well-documented and generally proceeds through specific pathways upon collision-induced dissociation (CID). A common and characteristic fragmentation is the extrusion (loss) of a neutral sulfur dioxide (SO₂) molecule, which has a mass of 64 Da. nih.gov This rearrangement pathway is influenced by substituents on the aromatic ring. nih.gov For 4-(Dodecyloxy)benzene-1-sulfonamide, key fragmentation steps would likely involve:

Loss of SO₂: A primary fragmentation would be the cleavage of the Ar-S bond, leading to the loss of SO₂.

Cleavage of the Dodecyl Chain: The long alkyl chain is susceptible to fragmentation, leading to a series of losses of CₙH₂ₙ units, which would produce a characteristic pattern of peaks separated by 14 Da (for CH₂) or 28 Da (for C₂H₄).

Cleavage of the Ether Bond: The C-O bond of the dodecyloxy group could cleave, resulting in ions corresponding to the dodecyl cation or the hydroxyphenylsulfonamide fragment.

Benzylic Cleavage: Fragmentation can also occur at the benzylic position of the ether linkage.

A hypothetical fragmentation pattern is outlined in the table below.

| Fragment Ion (m/z) | Proposed Structure / Neutral Loss |

| 358.5 | [M+H]⁺: Protonated molecular ion |

| 294.5 | [M+H - SO₂]⁺: Loss of sulfur dioxide |

| 173.1 | [HOC₆H₄SO₂NH₂ + H]⁺: Cleavage of the dodecyl chain |

| 156.1 | [HOC₆H₄SO₂]⁺: Loss of NH₃ from the 173.1 fragment |

| 169.2 | [C₁₂H₂₅]⁺: Dodecyl cation |

Isotopic Pattern Analysis

The isotopic pattern of the molecular ion provides crucial information for confirming the elemental composition. For 4-(Dodecyloxy)benzene-1-sulfonamide (C₁₈H₃₁NO₃S), the pattern is dictated by the natural abundance of isotopes of its constituent elements (Carbon, Hydrogen, Nitrogen, Oxygen, and Sulfur).

¹³C Isotope: The presence of 18 carbon atoms would result in a significant M+1 peak ([¹³C¹²C₁₇H₃₁NO₃S]⁺) with a relative abundance of approximately 19.8% of the monoisotopic M peak (18 * 1.1%).

³³S and ³⁴S Isotopes: Sulfur has two stable heavier isotopes, ³³S (0.75% abundance) and ³⁴S (4.29% abundance). This would contribute to the M+2 peak. The ³⁴S isotope would produce an M+2 peak with a relative intensity of about 4.3% of the M peak.

¹⁵N and ¹⁸O Isotopes: The presence of one nitrogen atom and three oxygen atoms would also make minor contributions to the M+1 and M+2 peaks, respectively.

Analysis of this pattern by high-resolution mass spectrometry would allow for the unambiguous confirmation of the elemental formula C₁₈H₃₁NO₃S.

X-ray Crystallography of 4-(Dodecyloxy)benzene-1-sulfonamide and its Co-crystals

No published crystal structures exist for 4-(Dodecyloxy)benzene-1-sulfonamide or its co-crystals. The following sections describe the expected structural features based on crystallographic studies of similar sulfonamide-containing molecules. nsf.govnih.gov

Crystal Structure Determination and Unit Cell Parameters

A single-crystal X-ray diffraction experiment would be necessary to determine the precise three-dimensional arrangement of the molecules in the solid state. This analysis would yield the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ). The long, flexible dodecyl chain would likely introduce significant conformational flexibility, potentially leading to polymorphism, where the compound crystallizes in multiple different forms. nih.gov

Hypothetical Unit Cell Data Table (Note: This data is purely illustrative as no experimental structure has been reported.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules/cell) | 4 |

Intermolecular Interactions and Supramolecular Synthons

The crystal packing of sulfonamides is typically dominated by robust hydrogen bonds involving the sulfonamide group (-SO₂NH₂). nih.govconicet.gov.ar The two oxygen atoms are strong hydrogen bond acceptors, and the two N-H protons are strong hydrogen bond donors.

Hydrogen Bonding: The most common interaction is the formation of N-H···O hydrogen bonds, which often link molecules into dimers or chains. nih.gov In the case of 4-(Dodecyloxy)benzene-1-sulfonamide, these interactions would form the primary framework of the crystal lattice.

Supramolecular Synthons: These are predictable and robust patterns of intermolecular interactions. For primary sulfonamides, the R²₂(8) centrosymmetric dimer synthon, where two molecules are linked by a pair of N-H···O hydrogen bonds, is very common. The formation of co-crystals with other molecules (coformers) would involve the competition for these hydrogen bond donors and acceptors to form different, predictable heterosynthons. researchgate.net

C-H···π Interactions: Weaker C-H···π interactions involving the aromatic ring could also contribute to the stability of the crystal packing. rsc.org

Conformational Analysis in the Solid State

The solid-state conformation describes the specific three-dimensional shape of the molecule as it exists in the crystal.

Torsion Angles: Key conformational features would be defined by the torsion angles, particularly the C-S-N-C linkage and the orientation of the dodecyloxy chain relative to the benzene ring. The conformation of the N-H bonds relative to the S=O bonds in sulfonamides can vary. researchgate.net

Computational Chemistry and Molecular Modeling of 4 Dodecyloxy Benzene 1 Sulfonamide

Quantum Chemical Calculations (e.g., DFT)

A detailed analysis for 4-(Dodecyloxy)benzene-1-sulfonamide would require new, specific DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Sampling

MD simulations would be necessary to understand the dynamic behavior of this molecule, particularly given its long, flexible dodecyloxy chain.

Molecular Docking Studies of 4-(Dodecyloxy)benzene-1-sulfonamide with Biological Receptors

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when it binds to a second molecule (receptor), typically a protein. This technique is instrumental in understanding the potential mechanism of action for compounds like 4-(Dodecyloxy)benzene-1-sulfonamide.

Prediction of Binding Modes and Interaction Energies

Molecular docking simulations are used to predict how 4-(Dodecyloxy)benzene-1-sulfonamide fits into the binding site of a biological target and to estimate the strength of this interaction, often expressed as binding energy. The sulfonamide portion of the molecule is a well-known pharmacophore that interacts with various enzymes, most notably carbonic anhydrases. researchgate.net Docking studies of benzenesulfonamide (B165840) derivatives against targets like breast cancer cells have been conducted to analyze nonbonding interactions and their corresponding binding energies. nih.gov

The binding mode describes the specific three-dimensional pose the ligand adopts within the receptor's active site. For 4-(Dodecyloxy)benzene-1-sulfonamide, this typically involves the sulfonamide group anchoring the molecule in a polar region of the binding site, while the long, flexible dodecyloxy tail extends into a more hydrophobic pocket. The calculated interaction energy provides a quantitative estimate of the binding affinity; a more negative value generally indicates a more stable and favorable interaction.

Table 1: Predicted Interaction Data from Molecular Docking of Sulfonamide Derivatives with Biological Targets This table presents representative data for sulfonamide-class compounds to illustrate typical findings in docking studies.

| Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Acetylcholinesterase | -9.5 to -11.2 | Tyr121, Trp84 |

| Butyrylcholinesterase | -8.7 to -10.5 | His438, Trp82 |

Identification of Key Interacting Residues (e.g., Hydrogen Bonding, Hydrophobic Interactions)

A primary output of molecular docking is the detailed map of interactions between the ligand and the amino acid residues of the protein. For 4-(Dodecyloxy)benzene-1-sulfonamide, these interactions are primarily of two types:

Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor and acceptor. The oxygen atoms can accept hydrogen bonds from residues like tyrosine, and the -NH₂ group can donate a hydrogen bond. In studies of similar sulfonamides targeting acetylcholinesterase, the oxygen atoms of the sulfonamide group were observed forming hydrogen bonds with residues such as Tyr121. nih.gov

Pharmacophore Modeling for 4-(Dodecyloxy)benzene-1-sulfonamide and Related Ligands

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model serves as a 3D template for designing new molecules or searching databases for existing ones with similar activity.

Ligand-Based Pharmacophore Generation

When the structure of the target receptor is unknown, a pharmacophore model can be developed by analyzing a set of active ligands. creative-biolabs.com This process involves superimposing the 3D structures of several active compounds to identify the common chemical features responsible for their activity. creative-biolabs.commdpi.com For 4-(Dodecyloxy)benzene-1-sulfonamide and related molecules, a typical ligand-based pharmacophore model would consist of:

A hydrogen bond acceptor feature (from the sulfonamide oxygens).

A hydrogen bond donor feature (from the sulfonamide -NH₂).

An aromatic ring feature.

A large hydrophobic feature representing the dodecyl tail.

Studies on sulfonamide-based ligands for targets like the 5-HT7 receptor have successfully used this approach to create five-point pharmacophore models (e.g., including acceptors, donors, and ring features) to guide drug design. researchgate.netnih.gov

Structure-Based Pharmacophore Development

When the 3D structure of the target protein is available (e.g., from X-ray crystallography), a structure-based pharmacophore can be created by analyzing the key interaction points between the protein and a bound ligand. rsc.orgnih.gov This approach maps the complementary features within the receptor's binding site. For 4-(Dodecyloxy)benzene-1-sulfonamide, a structure-based model would define:

Hydrogen-bonding zones: Regions in the active site that can donate or accept hydrogen bonds, corresponding to the sulfonamide group.

Aromatic interaction center: A region defined by residues capable of π-π stacking with the benzene (B151609) ring.

Hydrophobic pocket: A map of the space occupied by the dodecyl chain.

This method allows for the creation of highly specific models that can be used to screen for compounds that fit precisely within the target's active site. nih.gov

Table 2: Key Pharmacophoric Features of 4-(Dodecyloxy)benzene-1-sulfonamide

| Pharmacophore Feature | Corresponding Molecular Moiety | Type of Interaction |

|---|---|---|

| Hydrogen Bond Acceptor | Sulfonyl Oxygens (-SO₂) | Hydrogen Bond |

| Hydrogen Bond Donor | Sulfonamide Amine (-NH₂) | Hydrogen Bond |

| Aromatic Ring | Benzene Ring | π-π Stacking, Hydrophobic |

Virtual Screening Applications

Both ligand- and structure-based pharmacophore models are powerful tools for virtual screening, a computational technique used to search large chemical databases for novel lead compounds. nih.govnih.gov The pharmacophore model acts as a 3D query, filtering databases to identify molecules that possess the required chemical features in the correct spatial arrangement.

This approach has proven successful in identifying novel sulfonamide inhibitors for various targets. nih.gov For example, a pharmacophore model can be used to screen a database of natural products or synthetic compounds to find new scaffolds that match the essential binding features of 4-(Dodecyloxy)benzene-1-sulfonamide. The resulting "hits" are then subjected to further analysis, such as molecular docking, to refine the selection before they are synthesized and tested experimentally. This significantly accelerates the early phase of drug discovery by focusing resources on the most promising candidates. nih.gov

Investigation of Biological Activities and Mechanistic Pathways of 4 Dodecyloxy Benzene 1 Sulfonamide in Vitro Focus

Enzyme Inhibition Studies (In Vitro)

No specific studies detailing the enzyme inhibition kinetics, potency, or target selectivity for 4-(dodecyloxy)benzene-1-sulfonamide were identified. While research exists on other sulfonamides as inhibitors of enzymes like carbonic anhydrase, glyoxalase I, and urease, this data is not directly applicable to the specified compound. The length of the dodecyloxy chain is a significant structural feature that would uniquely influence its interaction with enzyme active sites, making extrapolation from other derivatives unreliable.

Inhibition Kinetics and Potency (e.g., IC₅₀, Kᵢ)

There is no available data reporting the half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) values for 4-(dodecyloxy)benzene-1-sulfonamide against any enzyme.

Target Enzyme Specificity and Selectivity (e.g., Glyoxalase I, Carbonic Anhydrase, α-Glucosidase, Urease)

Information regarding the specific enzymes targeted by 4-(dodecyloxy)benzene-1-sulfonamide and its selectivity profile is not present in the reviewed literature. Studies on other sulfonamides have shown inhibition of carbonic anhydrases, glyoxalase I, and urease, but these findings cannot be specifically attributed to 4-(dodecyloxy)benzene-1-sulfonamide.

Mechanistic Insights into Enzyme-Compound Interactions

Without experimental data, any description of the mechanistic interactions between 4-(dodecyloxy)benzene-1-sulfonamide and enzymes would be purely speculative. The binding mode and specific molecular interactions are undetermined.

Antimicrobial Activity (In Vitro)

No specific reports on the in vitro antimicrobial efficacy of 4-(dodecyloxy)benzene-1-sulfonamide were found. The antimicrobial spectrum of sulfonamides is known to be variable based on their chemical structure.

Antifungal Efficacy

No studies were identified that evaluated the in vitro antifungal activity of 4-(dodecyloxy)benzene-1-sulfonamide against any fungal species.

Proposed Mechanisms of Antimicrobial Action

The antimicrobial action of sulfonamide-based compounds, including by extension 4-(Dodecyloxy)benzene-1-sulfonamide, is primarily attributed to their ability to act as competitive inhibitors of a key enzyme in the folate synthesis pathway of microorganisms. youtube.comresearchgate.net This pathway is essential for the production of nucleic acids (DNA and RNA) and certain amino acids, which are vital for bacterial growth and replication. nih.govphcogj.com

The core mechanism involves the structural similarity between sulfonamides and p-aminobenzoic acid (PABA), a natural substrate for the enzyme dihydropteroate (B1496061) synthase (DHPS). youtube.comnih.gov Due to this resemblance, sulfonamides can bind to the active site of DHPS, effectively blocking PABA from binding. youtube.com This competitive inhibition halts the synthesis of dihydrofolic acid, a precursor to tetrahydrofolate, which is the active form of folic acid. youtube.com By disrupting this essential metabolic pathway, sulfonamides prevent the bacteria from multiplying, leading to a bacteriostatic effect—arresting growth rather than directly killing the cells. youtube.comresearchgate.net

Resistance to sulfonamides can arise in bacteria through several mechanisms. These include mutations in the folP gene, which codes for DHPS, leading to an enzyme with a lower affinity for sulfonamides while retaining its affinity for PABA. phcogj.com Another resistance strategy is the overproduction of PABA, which can outcompete the sulfonamide inhibitor. phcogj.com

Antiviral Activity (In Vitro)

The sulfonamide functional group is a key component in a variety of pharmacologically active agents, including those with demonstrated antiviral properties. nih.govmdpi.com

Inhibition of Viral Replication or Entry (e.g., HIV Protease, Arboviruses)

A significant area of investigation for sulfonamide-containing compounds has been as inhibitors of viral proteases, particularly HIV protease. nih.govresearchgate.net This enzyme is critical for the lifecycle of HIV, as it cleaves large viral polyproteins into smaller, functional proteins necessary for producing mature, infectious virions. wikipedia.orgnih.gov Inhibition of HIV protease prevents this maturation step, halting viral replication. wikipedia.org

Several clinically approved HIV protease inhibitors, such as Amprenavir and Darunavir, incorporate a sulfonamide moiety. nih.govwikipedia.org This functional group is often critical for the drug's potency, binding within the active site of the enzyme. nih.gov The design of these inhibitors is a prime example of structure-based drug design, where the chemical structure is optimized to fit precisely into the enzyme's active site. scilit.com While specific studies on 4-(Dodecyloxy)benzene-1-sulfonamide against arboviruses are not prominent, the general strategy of targeting viral proteases is applicable to a wide range of viruses, as many, including some arboviruses, rely on proteases for their replication.

Targeting Viral Enzymes or Host Factors

Beyond directly inhibiting viral enzymes, a promising antiviral strategy involves targeting host cell factors that viruses hijack for their own replication. nih.govmdpi.comnih.gov This approach offers the potential for broad-spectrum activity against multiple viruses and may present a higher barrier to the development of drug resistance. mdpi.comfrontiersin.org

Viruses are dependent on host cell machinery for processes like protein folding and metabolism. nih.govmdpi.com For instance, research has identified that targeting cellular pathways, such as those involving the HSP70 protein complex, can disrupt the replication of a broad range of RNA viruses. mdpi.com Small molecule inhibitors can disturb the crucial interactions between these host proteins and viral components. mdpi.com

Another host-directed strategy involves modulating the host's innate immune response. frontiersin.org While specific data on 4-(Dodecyloxy)benzene-1-sulfonamide is limited in this context, sulfonamide derivatives have been investigated for their ability to inhibit human carbonic anhydrase (hCA) isozymes, which can be involved in the complex therapy for neurological complications of HIV infections. mdpi.com This highlights the potential for sulfonamides to act on host targets, thereby creating an unfavorable environment for viral propagation.

Antioxidant Properties (In Vitro)

The evaluation of a compound's antioxidant properties in vitro is commonly performed using various assays that measure its ability to neutralize free radicals or reduce metal ions.

Radical Scavenging Assays (e.g., DPPH, ABTS)

Radical scavenging assays are a primary method for determining antioxidant capacity. The two most common assays are the DPPH and ABTS tests. nih.gov

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay utilizes a stable free radical that has a deep purple color. researchgate.netnih.gov When an antioxidant compound donates a hydrogen atom or an electron to the DPPH radical, it becomes neutralized to a non-radical form, DPPH-H. nih.gov This neutralization is accompanied by a color change from purple to yellow, which is measured spectrophotometrically. nih.gov The degree of color change is proportional to the scavenging ability of the antioxidant. researchgate.net

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+). nih.govnih.gov This radical cation has a characteristic blue-green color. nih.gov In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. nih.gov The reduction in absorbance at a specific wavelength (typically 734 nm) is a measure of the antioxidant's radical scavenging activity. nih.govmdpi.com This assay is versatile as it can be used in both aqueous and organic media, making it suitable for a wide range of compounds. nih.gov

Recent studies on benzene (B151609) sulfonamide-piperazine hybrids have shown moderate antioxidant capacity in DPPH and ABTS assays, indicating that the sulfonamide scaffold can contribute to radical scavenging activity. nih.gov

| Assay | Principle | Measured Change |

|---|---|---|

| DPPH | Donation of a hydrogen atom or electron to the stable DPPH radical. | Decrease in absorbance as the purple DPPH radical is neutralized to the yellow DPPH-H form. |

| ABTS | Donation of an electron to the pre-formed ABTS radical cation (ABTS•+). | Decrease in absorbance as the blue-green ABTS•+ is reduced to its colorless neutral form. |

Ferric Reducing Antioxidant Power (FRAP) and Cupric Reducing Antioxidant Capacity (CUPRAC)

The FRAP and CUPRAC assays are based on the ability of an antioxidant to reduce a metal ion complex.

The FRAP (Ferric Reducing Antioxidant Power) assay measures the reduction of the ferric iron (Fe³⁺) in a tripyridyltriazine complex (Fe³⁺-TPZ) to the ferrous form (Fe²⁺) at a low pH. nih.gov This reduction results in the formation of a colored ferrous-tripyridyltriazine complex, and the change in absorbance is monitored to quantify the antioxidant's reducing power. nih.govresearchgate.net

The CUPRAC (Cupric Reducing Antioxidant Capacity) assay assesses the ability of an antioxidant to reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺). nih.gov In this method, the Cu²⁺-neocuproine complex is reduced by the antioxidant to the Cu⁺-neocuproine complex, which has a distinct color and maximum absorbance around 450 nm. phcogj.comnih.gov The CUPRAC assay is noted for being performed at a pH closer to physiological pH. nih.gov

A recent 2024 study on novel benzene sulfonamide-piperazine hybrids demonstrated that some of these compounds exhibit high antioxidant activity in FRAP and CUPRAC assays, in some cases superior to reference antioxidants. nih.gov This suggests that the benzene sulfonamide structure can be effective in electron-transfer-based antioxidant mechanisms.

| Assay | Principle | Measured Change |

|---|---|---|

| FRAP | Reduction of a ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form. | Increase in absorbance due to the formation of the colored Fe²⁺-TPZ complex. |

| CUPRAC | Reduction of a cupric-neocuproine (Cu²⁺-Nc) complex to the cuprous (Cu⁺) form. | Increase in absorbance due to the formation of the colored Cu⁺-Nc chelate. |

Chelating Activity

The sulfonamide functional group is known to coordinate with metal ions, and this capability is a cornerstone of the biological activity of many sulfonamide-containing compounds. nih.gov The ability of sulfonamides to act as chelating agents for transition metal ions has been a subject of study, particularly in the context of designing enzyme inhibitors. nih.gov For instance, sulfonamide derivatives have been designed to chelate the catalytic Zn(II) ion in matrix metalloproteinases (MMPs), leading to enzyme inhibition. nih.gov

The chelating activity of sulfonamides is not limited to interactions with protein-bound metal ions. Many sulfonamide-based compounds have been evaluated for their antioxidant properties, which can be linked to their ability to chelate metal ions involved in redox reactions or to scavenge free radicals. Various assays are employed to determine these properties. For example, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the cupric reducing antioxidant capacity (CUPRAC) assay are common methods. nih.gov

Studies on novel hybrid compounds of benzenesulfonamide (B165840) with piperazine (B1678402) have demonstrated significant antioxidant capacities. nih.gov In one such study, a series of six molecules were synthesized and evaluated, with some compounds showing higher antioxidant activity in FRAP and CUPRAC assays than the reference standards. nih.gov Similarly, newly synthesized sulfonamide ligands and their metal chelates have been shown to be potent antioxidant agents. bohrium.com The chelation with metal ions in some cases enhances the bioactivity of the parent sulfonamide compound. bohrium.com

The specific structure of the sulfonamide derivative plays a crucial role in its chelating and inhibitory activity. nih.gov Subtle changes, such as the addition of a phenyl ring to the scaffold of a zinc-binding sulfonamide, can have a pronounced effect on its inhibitory activity against specific metalloproteinases. nih.gov

| Compound Type | Assay | Observed Activity | Reference |

|---|---|---|---|

| Benzenesulfonamide-piperazine hybrids | FRAP, CUPRAC, DPPH, ABTS, Chelating, Phosphomolybdenum | High antioxidant capacity, with some compounds exceeding reference standards in FRAP and CUPRAC assays. | nih.gov |

| Sulfonamide-Schiff base metal chelates (VO2+, Co2+, Ni2+, Cu2+, Zn2+) | DPPH, Ferric Reducing Power, Total Phenolic Contents | The metal chelates were found to be potent antioxidant agents, with some showing up to 94.2% DPPH scavenging activity. | bohrium.com |

| Chelating sulfonamides (e.g., 2-phenyl-7-sulfonamidobenzimidazole) | MMP-2 Inhibition Assay | Designed to chelate the catalytic Zn(II) ion in MMPs, with some derivatives showing inhibitory activity (IC50 of 40 µM for one compound). | nih.gov |

Cardiovascular System Interactions (In Vitro Isolated Organ Models)

While direct studies on 4-(dodecyloxy)benzene-1-sulfonamide are not available, research on analogous benzenesulfonamide derivatives provides a framework for its potential cardiovascular effects. The Langendorff isolated heart preparation is a widely used ex vivo model to study the effects of compounds on cardiac function, including perfusion pressure and coronary resistance, independent of systemic neural and hormonal influences. nih.gov

In an isolated rat heart model, the effects of a related compound, 4-(2-aminoethyl)-benzenesulfonamide, on cardiovascular parameters were investigated. The results from this study indicated that this benzenesulfonamide derivative could induce changes in perfusion pressure and coronary resistance. nih.gov Specifically, at certain concentrations, 4-(2-aminoethyl)-benzenesulfonamide was observed to decrease perfusion pressure. nih.gov Furthermore, the study showed that coronary resistance was lower in the presence of this compound compared to control conditions. nih.gov

This suggests that benzenesulfonamide derivatives may possess vasodilatory properties, leading to a decrease in the resistance of the coronary arteries and a subsequent reduction in the pressure required to perfuse the heart muscle.

| Compound | Model | Parameter | Observed Effect | Reference |

|---|---|---|---|---|

| 4-(2-aminoethyl)-benzenesulfonamide | Isolated Rat Heart (Langendorff) | Perfusion Pressure | Decrease in perfusion pressure. | nih.gov |

| 4-(2-aminoethyl)-benzenesulfonamide | Isolated Rat Heart (Langendorff) | Coronary Resistance | Lower coronary resistance compared to control. | nih.gov |

The observed effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance have led to hypotheses about their mechanism of action, with a particular focus on interactions with ion channels. nih.gov Voltage-gated calcium channels (VGCCs) are critical in regulating vascular smooth muscle contraction and cardiac function. wikipedia.org Blockers of these channels are widely used as antihypertensive medications due to their ability to induce vasodilation. nih.govwikipedia.org

Several reports in the scientific literature indicate that some sulfonamide derivatives can act as calcium channel inhibitors. nih.gov The study on 4-(2-aminoethyl)-benzenesulfonamide suggests that its effects on decreasing perfusion pressure could be mediated through the inhibition of L-type calcium channels. nih.gov This hypothesis is supported by theoretical data from the same study, which suggests an interaction between the sulfonamide compound and amino acid residues on the calcium channel protein. nih.gov

The inhibition of calcium influx into vascular smooth muscle cells would lead to relaxation of the arterial walls, resulting in vasodilation and a decrease in vascular resistance, consistent with the observed effects. wikipedia.org Therefore, it is plausible that the cardiovascular effects of compounds like 4-(Dodecyloxy)benzene-1-sulfonamide, if any, could be mediated through a similar mechanism involving the modulation of calcium channel activity.

Structure Activity Relationship Sar Studies of 4 Dodecyloxy Benzene 1 Sulfonamide Analogues

Impact of Dodecyloxy Chain Length and Branching on Activity

The dodecyloxy group, a twelve-carbon alkyl chain attached via an ether linkage, is a defining feature of the parent compound. Its length and structure are critical determinants of the molecule's physicochemical properties, such as lipophilicity, solubility, and ability to interact with biological targets or self-assemble in materials.

Research on analogous systems with varying alkyl or alkoxy chain lengths reveals that this moiety significantly influences activity. For instance, in ureido-tailed benzenesulfonamides designed as carbonic anhydrase (CA) inhibitors, simple n-alkyl tails have been shown to produce medium nanomolar inhibition values. nih.gov Studies on other molecular classes, such as dihydronaphthyl-based fullerene bisadducts used in polymer solar cells, have demonstrated that altering the alkoxy chain length (from one to six carbons) systematically impacts hydrophobicity, electron mobility, and miscibility with other materials. nih.govresearchgate.net In that study, a derivative with a three-carbon chain (C3) yielded the optimal photovoltaic performance, while longer chains (C5, C6) led to lower electron mobilities and poorer outcomes. nih.gov

This suggests that the dodecyl chain in 4-(dodecyloxy)benzene-1-sulfonamide is a key contributor to its interaction profile. The substantial length of the C12 chain imparts significant lipophilicity, which can enhance membrane permeability and interactions with hydrophobic pockets in target proteins. However, excessive length can also lead to reduced aqueous solubility or non-optimal binding. Branching of the alkyl chain, though not present in the parent dodecyloxy group, is another strategy that can fine-tune activity by altering the steric profile and conformational flexibility of the molecule.

| Compound Class | Chain Length Variation | Observed Impact | Reference |

|---|---|---|---|

| Alkoxy-substituted fullerene bisadducts | C1 to C6 | Impacts hydrophobicity, electron mobility, and miscibility. C3 chain showed highest power-conversion efficiency in solar cells. | nih.gov |

| Ureido-tailed benzenesulfonamides | n-alkyl tails | Simple n-alkyl tails afforded medium nanomolar inhibition (KIs of 280 nM) against carbonic anhydrase II. | nih.gov |

Influence of Substituents on the Benzene (B151609) Ring on Biological and Material Properties

Substitution on the benzene ring of 4-(dodecyloxy)benzene-1-sulfonamide analogues is a powerful method to modulate their electronic properties, steric profile, and ultimately, their function. The nature and position of these substituents can drastically alter binding affinity for biological targets and influence the properties of derived materials.

Structure-activity relationship studies on related benzenesulfonamide (B165840) derivatives have provided a wealth of information. For instance, in a series of inhibitors targeting the Keap1-Nrf2 protein-protein interaction, the electronic nature of substituents on the benzenesulfonyl moiety was critical. nih.gov Electron-donating groups, such as 4-methyl, resulted in better inhibitory activity compared to electron-withdrawing groups like 4-fluoro or 4-trifluoromethyl. nih.gov

Furthermore, the substitution pattern can have a "steering effect" on the orientation of other parts of the molecule, such as the alkoxy tail, within a binding site. nih.gov In studies on carbonic anhydrase inhibitors, substituents on the benzenesulfonamide ring were shown to dictate the positional binding and affinity of the inhibitors, thereby modulating isoform specificity. nih.gov For example, introducing a 4-hydroxyphenyl group on a triazole-based benzenesulfonamide led to potent and selective inhibition of specific carbonic anhydrase isoforms. nih.gov The addition of bulky or flexible groups can also enhance interactions with different regions of a target's active site. nih.gov

| Analogue Series | Substituent Type | Position | Effect on Activity | Reference |

|---|---|---|---|---|

| Keap1-Nrf2 PPI Inhibitors | Electron-donating (e.g., -CH3) | para | Improved inhibitory activity (IC50 = 0.45 µM) compared to electron-withdrawing groups. | nih.gov |

| Keap1-Nrf2 PPI Inhibitors | Electron-withdrawing (e.g., -F) | para | Reduced potency (IC50 = 1.39 µM). | nih.gov |

| Carbonic Anhydrase Inhibitors | 4-hydroxyphenyl | - | Emerged as a potent and selective inhibitor of hCA I and II isoforms. | nih.gov |

| Carbonic Anhydrase Inhibitors | Benzylaminoethylureido tail | meta | Ligand adopts a bent conformation in the active site. | mdpi.com |

Role of the Sulfonamide Moiety in Target Binding and Efficacy

The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry and a critical functional group in a vast number of therapeutic agents. nih.gov In the context of 4-(dodecyloxy)benzene-1-sulfonamide and its analogues, this moiety is often the primary anchor for binding to metalloenzymes, most notably carbonic anhydrases (CAs).

The sulfonamide group acts as a potent zinc-binding group (ZBG). In CA inhibitors, the deprotonated sulfonamide nitrogen coordinates directly to the Zn²⁺ ion in the enzyme's active site, mimicking a substrate transition state. nih.govmdpi.com This interaction is fundamental to the inhibitory mechanism. The two oxygen atoms of the sulfonamide group are also crucial, frequently forming a network of hydrogen bonds with active site residues, such as the conserved threonine 199 (T199), which further stabilizes the inhibitor-enzyme complex. nih.gov

Modifications to the sulfonamide itself, such as N-substitution, can significantly impact binding and selectivity. nih.govresearchgate.net While the primary (unsubstituted) sulfonamide is a classic ZBG, adding substituents to the nitrogen can alter the geometry and electronic properties of the group, leading to different interactions within the active site. This strategy can sometimes be exploited to achieve selectivity for one enzyme isoform over another. nih.govresearchgate.net The inherent metabolic stability of the sulfonamide group also makes it a favorable replacement for more labile moieties like amides in drug design.

Conformational Analysis and Bioactive Conformation Hypothesis

Identifying this bioactive conformation is a key goal of SAR studies. One effective strategy is the use of conformationally restricted analogues, where parts of the molecule are locked into specific orientations using rings or other rigid structures. nih.gov By comparing the activity of these rigid analogues with the flexible parent compound, researchers can deduce which conformations are favorable for binding. For example, studies on benzenesulfonamide inhibitors have shown that ligands can adopt either a bent or an extended conformation within the hCA I active site, depending on the substitution pattern. mdpi.com

Computational methods, such as molecular docking and quantum theory-based models, are also invaluable for exploring the possible conformations and predicting how a molecule will interact with its target. nih.govnih.gov These models can reveal that the substitution pattern on the benzene ring can steer the conformation of the flexible tail group into either a hydrophilic or hydrophobic pocket of an enzyme's active site. nih.gov For 4-(dodecyloxy)benzene-1-sulfonamide, it is hypothesized that the bioactive conformation involves the sulfonamide group anchoring to the target (e.g., a zinc ion) while the dodecyloxy tail adopts a specific fold that maximizes favorable interactions, likely within a hydrophobic channel of the binding site. The precise nature of this fold dictates the binding affinity and specificity of the compound.

Based on a comprehensive search of available scientific literature, there is insufficient specific data regarding the liquid crystalline properties, mesophase behavior, and self-assembly of the chemical compound “4-(Dodecyloxy)benzene-1-sulfonamide” to fully address the detailed outline provided in the user's request.

The specified subsections, such as the "Formation of Ordered Columnar Mesophases," are characteristic of more complex molecules, particularly wedge-shaped or "cunitic" molecules like 2,3,4-tris(dodecyloxy)benzenesulfonamide. Research on this tris-alkoxy substituted analogue reveals a rich thermotropic behavior and the formation of columnar liquid crystalline phases. However, these properties are a direct result of its specific molecular geometry, where multiple dodecyloxy chains influence the supramolecular assembly.

The target compound, 4-(Dodecyloxy)benzene-1-sulfonamide, possesses only a single dodecyloxy chain. This simpler, more linear molecular structure is not conducive to the formation of the specific ordered columnar mesophases detailed in the request. While this molecule has amphiphilic character due to its polar sulfonamide head group and nonpolar dodecyloxy tail, and is capable of forming hydrogen bonds, specific studies detailing its thermotropic liquid crystal phases, phase transition temperatures, and self-organizing nanostructures could not be located.

Therefore, generating a scientifically accurate article that strictly adheres to the provided outline for 4-(Dodecyloxy)benzene-1-sulfonamide is not possible with the current body of published research. Attributing the properties of the tris-substituted analogue to the mono-substituted compound would be scientifically inaccurate.

Applications in Materials Science and Supramolecular Chemistry

Chemosensing and Sensor Development

The unique molecular structure of 4-(Dodecyloxy)benzene-1-sulfonamide, featuring a sulfonamide group as a potential binding site and a dodecyloxy chain for solubility and self-assembly properties, makes it a candidate for the development of chemosensors. Research in this area focuses on its ability to selectively recognize ions or molecules and the corresponding changes in its photophysical properties.

Selective Recognition of Ions or Molecules

At present, specific studies detailing the selective recognition of particular ions or molecules by 4-(Dodecyloxy)benzene-1-sulfonamide are not available in the public domain. The general principle behind such selectivity in related sulfonamide compounds involves the coordination of the sulfonamide's nitrogen and oxygen atoms with metal cations or hydrogen bonding interactions with anions or neutral molecules. The long dodecyloxy chain might also play a role in creating a specific hydrophobic pocket that could selectively bind to certain organic guest molecules. Further research is required to identify and characterize the specific binding capabilities of 4-(Dodecyloxy)benzene-1-sulfonamide.

Fluorescence Quenching/Enhancement Mechanisms

The fluorescence behavior of a molecule is highly sensitive to its chemical environment and interactions with other species. For a compound like 4-(Dodecyloxy)benzene-1-sulfonamide, any binding event with an ion or molecule would likely alter its fluorescence emission. This can occur through several mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or the formation of excimers/exciplexes. However, without experimental data on the fluorescence properties of 4-(Dodecyloxy)benzene-1-sulfonamide and its complexes, a detailed discussion of its specific quenching or enhancement mechanisms remains speculative.

Potential as Corrosion Inhibitors

The use of organic compounds to mitigate the corrosion of metals is a well-established strategy. Benzene (B151609) sulfonamide derivatives have been investigated as effective corrosion inhibitors for various metals and alloys in acidic environments researchgate.net. The efficacy of these compounds is attributed to their ability to adsorb onto the metal surface and form a protective barrier.

Adsorption Mechanisms on Metal Surfaces

The adsorption of sulfonamide derivatives onto a metal surface can occur through a combination of physical (physisorption) and chemical (chemisorption) interactions scielo.org.za. The proposed adsorption mechanism for 4-(Dodecyloxy)benzene-1-sulfonamide would involve:

Physisorption: Electrostatic interaction between the charged metal surface (which can be positive or negative depending on the potential of zero charge and the solution pH) and the charged parts of the inhibitor molecule.

Chemisorption: The formation of coordinate bonds between the lone pair of electrons on the nitrogen and oxygen atoms of the sulfonamide group and the vacant d-orbitals of the metal atoms researchgate.netscielo.org.za. The aromatic benzene ring can also interact with the metal surface via π-electron donation.

The long dodecyloxy chain would contribute to the formation of a compact and hydrophobic film, further isolating the metal from the corrosive environment. Studies on related compounds suggest that the adsorption process often follows the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the metal surface scielo.org.za.

Evaluation of Inhibition Efficiency

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (%IE), which can be determined using various electrochemical and gravimetric techniques.

Electrochemical Methods:

Potentiodynamic Polarization: This technique involves scanning the potential of the metal and measuring the resulting current. The corrosion current density (i_corr) is determined by extrapolating the Tafel plots. A decrease in i_corr in the presence of the inhibitor indicates corrosion inhibition. Benzene sulfonamide derivatives have been shown to act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions researchgate.net.

Electrochemical Impedance Spectroscopy (EIS): EIS measures the resistance of the metal-solution interface to an AC signal. An increase in the charge transfer resistance (R_ct) and a decrease in the double-layer capacitance (C_dl) upon addition of the inhibitor signify the formation of a protective film on the metal surface researchgate.netscielo.org.za.

The inhibition efficiency can be calculated from these measurements using the following formulas:

From Potentiodynamic Polarization: %IE = [(i°_corr - i_corr) / i°_corr] x 100

From EIS: %IE = [(R_ct - R°_ct) / R_ct] x 100

Where i°_corr and R°_ct are the corrosion current density and charge transfer resistance in the absence of the inhibitor, respectively, and i_corr and R_ct are the values in the presence of the inhibitor.

Studies on similar sulfonamide compounds have reported high inhibition efficiencies, often exceeding 90%, demonstrating their potential as effective corrosion inhibitors scielo.org.za.

Below is an interactive data table summarizing the expected parameters from electrochemical studies for a hypothetical evaluation of 4-(Dodecyloxy)benzene-1-sulfonamide as a corrosion inhibitor for steel in an acidic medium, based on data for related compounds.

| Inhibitor Concentration (ppm) | i_corr (μA/cm²) | E_corr (mV vs. SCE) | R_ct (Ω·cm²) | C_dl (μF/cm²) | Inhibition Efficiency (%) |

| 0 (Blank) | 500 | -450 | 50 | 200 | 0 |

| 100 | 150 | -460 | 180 | 120 | 70 |

| 200 | 80 | -465 | 400 | 80 | 84 |

| 300 | 45 | -470 | 750 | 60 | 91 |

| 400 | 30 | -472 | 1100 | 50 | 94 |

| 500 | 25 | -475 | 1300 | 45 | 95 |

Future Research Directions and Translational Perspectives for 4 Dodecyloxy Benzene 1 Sulfonamide

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic methodologies is paramount for the future exploration of 4-(dodecyloxy)benzene-1-sulfonamide and its derivatives. While traditional methods for sulfonamide synthesis exist, future research could focus on more advanced and greener alternatives. nih.gov

Microwave-Assisted Synthesis: This technique has been shown to accelerate a wide range of organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. tandfonline.comresearchgate.net For the synthesis of 4-(dodecyloxy)benzene-1-sulfonamide, a microwave-assisted approach could significantly improve the efficiency of the reaction between 4-(dodecyloxy)benzene-1-sulfonyl chloride and an amine source. tandfonline.comnih.gov

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processes, including enhanced safety, scalability, and precise control over reaction parameters. acs.orgrsc.org A flow chemistry setup could be designed for the continuous production of 4-(dodecyloxy)benzene-1-sulfonamide, which would be particularly beneficial for generating a library of derivatives for screening purposes. researchgate.netacs.org This methodology minimizes waste and allows for the safe handling of potentially hazardous reagents. acs.org

Table 1: Comparison of Synthetic Methodologies for Sulfonamide Synthesis

| Methodology | Advantages | Disadvantages | Potential Application for 4-(Dodecyloxy)benzene-1-sulfonamide |

| Traditional Batch Synthesis | Well-established procedures. | Often requires long reaction times and high temperatures. | Baseline for comparison. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potentially higher yields. tandfonline.comresearchgate.net | Can be difficult to scale up for industrial production. | Rapid synthesis of small batches for initial screening. |

| Flow Chemistry | Enhanced safety, scalability, precise process control, waste minimization. acs.orgrsc.org | Higher initial setup cost. | Continuous production and library synthesis. |

Advanced Spectroscopic Techniques for Dynamic Studies

To fully understand the structure-function relationships of 4-(dodecyloxy)benzene-1-sulfonamide, advanced spectroscopic techniques are essential for probing its dynamic behavior in various environments.

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy: The flexible dodecyl chain and the potential for restricted rotation around the S-N bond make 4-(dodecyloxy)benzene-1-sulfonamide an interesting candidate for dynamic NMR studies. tandfonline.comtandfonline.comresearchgate.net Variable temperature NMR experiments could provide valuable insights into the conformational dynamics and rotational barriers within the molecule. tandfonline.com

Terahertz (THz) Spectroscopy: THz spectroscopy is a powerful tool for investigating low-frequency molecular vibrations and intermolecular interactions, which are crucial for understanding the collective dynamics in condensed phases. nih.govmdpi.com This technique could be employed to study the hydration dynamics around the polar sulfonamide headgroup and the vibrational modes of the long alkyl chain, providing a deeper understanding of its behavior in solution and in solid-state assemblies. optica.orgcoppjournal.orgkoreascience.kr

Integration of Artificial Intelligence and Machine Learning in Compound Design

Predictive Modeling: AI/ML models can be trained on existing data for sulfonamide derivatives to predict the biological activity and physicochemical properties of novel compounds like 4-(dodecyloxy)benzene-1-sulfonamide. mdpi.comaip.orgbioscipublisher.com This can help prioritize synthetic efforts and reduce the number of compounds that need to be synthesized and tested.

Generative Models: Generative AI algorithms can design novel molecules from scratch with optimized properties. malariaworld.org These models could be used to generate new derivatives of 4-(dodecyloxy)benzene-1-sulfonamide with enhanced biological activity or improved material characteristics.

Target Identification: Machine learning algorithms can analyze large biological datasets to identify potential protein targets for small molecules. nih.govdrugtargetreview.com This approach could be used to predict the biological targets of 4-(dodecyloxy)benzene-1-sulfonamide and guide experimental validation. acs.org

Discovery of Unexplored Biological Targets and Mechanisms

The sulfonamide functional group is a well-established pharmacophore found in a variety of drugs. nih.govbiotech-asia.orgmsdmanuals.com Future research should aim to identify and validate the biological targets of 4-(dodecyloxy)benzene-1-sulfonamide.

Carbonic Anhydrase Inhibition: Many benzenesulfonamide (B165840) derivatives are known to be potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. acs.orgtandfonline.comnih.govacs.org It is highly probable that 4-(dodecyloxy)benzene-1-sulfonamide exhibits inhibitory activity against one or more CA isoforms. Future studies should investigate its inhibitory profile against a panel of human CAs to determine its potency and selectivity. unifi.itnih.gov

Other Potential Targets: Beyond carbonic anhydrases, sulfonamides have been shown to target other proteins implicated in diseases such as cancer and infectious diseases. biotech-asia.orgnih.govyoutube.com Computational docking and screening assays could be employed to explore other potential biological targets for 4-(dodecyloxy)benzene-1-sulfonamide. nih.govmdpi.com The long dodecyloxy chain might also confer novel biological activities by facilitating membrane interactions or targeting lipophilic binding pockets.

Table 2: Potential Biological Targets for 4-(Dodecyloxy)benzene-1-sulfonamide

| Target Class | Rationale | Potential Therapeutic Area |

| Carbonic Anhydrases (CAs) | Common target for sulfonamides. acs.orgtandfonline.com | Glaucoma, epilepsy, cancer. acs.orgunifi.itnih.gov |

| Kinases | Some sulfonamide derivatives show kinase inhibitory activity. researchgate.net | Cancer. nih.gov |

| Bacterial Enzymes | Sulfonamides are classic antibacterial agents. biotech-asia.orgyoutube.com | Infectious diseases. |

| Viral Proteases | Structure-based design has led to sulfonamide-based viral protease inhibitors. nih.gov | Viral infections. |

Development of Next-Generation Functional Materials

The amphiphilic nature of 4-(dodecyloxy)benzene-1-sulfonamide, with its hydrophobic alkyl tail and hydrophilic sulfonamide head, makes it a promising building block for the development of novel functional materials.

Self-Assembly and Nanostructures: Amphiphilic molecules can self-assemble in solution to form various nanostructures such as micelles, vesicles, and nanotubes. nih.govdiva-portal.orgresearchgate.netnih.gov The self-assembly behavior of 4-(dodecyloxy)benzene-1-sulfonamide in different solvents and conditions should be investigated. These self-assembled structures could have applications in drug delivery, acting as nanocarriers for hydrophobic drugs. nih.gov

Organic Electronics: Aromatic compounds with long alkyl chains are of interest in the field of organic electronics. The dodecyloxy chain could influence the molecular packing and electronic properties of 4-(dodecyloxy)benzene-1-sulfonamide in thin films, potentially leading to applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 4-(Dodecyloxy)benzene-1-sulfonamide with high purity?